

# **Enobosarm and Testosterone: A Comparative Analysis of Anabolic Effects on Skeletal Muscle**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Enobosarm (also known as Ostarine or MK-2866) and testosterone on muscle growth. The information is compiled from a comprehensive review of preclinical and clinical studies, focusing on quantitative data, experimental methodologies, and underlying signaling pathways.

# **Executive Summary**

Both Enobosarm and testosterone have demonstrated anabolic effects on skeletal muscle, leading to increases in lean body mass. Testosterone, a naturally occurring steroid hormone, has well-documented and potent muscle-building properties.[1] Enobosarm is a nonsteroidal selective androgen receptor modulator (SARM) designed to provide the anabolic benefits of androgens with a more favorable safety profile by selectively targeting androgen receptors in tissues like muscle and bone.[2]

Clinical data suggests that while testosterone generally produces more significant gains in lean body mass, Enobosarm also promotes muscle growth, albeit to a lesser extent in the dosages studied. The key differentiator lies in their mechanisms of action and tissue selectivity, which may translate to different clinical applications and adverse effect profiles.

## **Quantitative Comparison of Muscle Growth**



The following tables summarize the quantitative effects of Enobosarm and testosterone on lean body mass (LBM) as reported in various clinical trials. It is important to note that these studies were not direct head-to-head comparisons, and variations in study populations, dosages, and durations should be considered when interpreting the data.

Table 1: Clinical Trials of Enobosarm Effects on Lean Body Mass

| Study<br>Population                                   | Dosage   | Duration | Mean Change<br>in LBM from<br>Baseline | Placebo-<br>Adjusted LBM<br>Change  |
|-------------------------------------------------------|----------|----------|----------------------------------------|-------------------------------------|
| Healthy elderly<br>men and<br>postmenopausal<br>women | 3 mg/day | 86 days  | ~1.4 kg                                | Not directly reported               |
| Cancer patients with muscle wasting                   | 1 mg/day | 113 days | 1.5 kg (median)                        | 1.48 kg (median)                    |
| Cancer patients with muscle wasting                   | 3 mg/day | 113 days | 1.0 kg (median)                        | 0.98 kg (median)                    |
| Older adults with obesity on semaglutide              | 3 mg/day | 16 weeks | -1.2%                                  | 2.9%<br>preservation vs.<br>placebo |

Table 2: Clinical Trials of Testosterone Effects on Lean Body Mass



| Study<br>Population                   | Dosage                                     | Duration  | Mean Change<br>in LBM from<br>Baseline | Placebo-<br>Adjusted LBM<br>Change |
|---------------------------------------|--------------------------------------------|-----------|----------------------------------------|------------------------------------|
| Healthy young<br>men (no<br>exercise) | 600 mg/week<br>(testosterone<br>enanthate) | 10 weeks  | 3.2 kg                                 | 2.4 kg                             |
| Healthy young men (with exercise)     | 600 mg/week<br>(testosterone<br>enanthate) | 10 weeks  | 6.1 kg                                 | 4.2 kg                             |
| Elderly men<br>(meta-analysis)        | Various                                    | >6 months | 2.77 kg (effect estimate)              | Not applicable                     |
| Men undergoing ACL reconstruction     | 200 mg/week                                | 6 weeks   | 2.8 kg                                 | 2.9 kg                             |

# Experimental Protocols Enobosarm Clinical Trial Methodology (Example)

A randomized, double-blind, placebo-controlled Phase II trial investigated the effects of Enobosarm in 159 male (>45 years) and postmenopausal female cancer patients with at least 2% weight loss in the preceding 6 months.[3][4]

- Intervention: Participants were randomized to receive oral daily doses of 1 mg Enobosarm, 3 mg Enobosarm, or a placebo for up to 113 days.
- Primary Endpoint: The primary outcome was the change in total lean body mass from baseline, measured by dual-energy X-ray absorptiometry (DXA).
- Inclusion Criteria: Patients with a body mass index (BMI) of 35 kg/m<sup>2</sup> or less, a life expectancy of more than 6 months, and an Eastern Cooperative Oncology Group (ECOG) performance status of 1 or less were included.[3]
- Exclusion Criteria: Not detailed in the provided search results.



### **Testosterone Clinical Trial Methodology (Example)**

A randomized, double-blind, placebo-controlled trial examined the effects of supraphysiologic doses of testosterone in 43 healthy, normal men aged 19-40.[5]

- Intervention: Participants were assigned to one of four groups: placebo with no exercise, testosterone with no exercise, placebo with exercise, and testosterone with exercise. The testosterone groups received weekly intramuscular injections of 600 mg of testosterone enanthate for 10 weeks. The exercise groups performed standardized weight-lifting exercises three times a week.
- Primary Endpoints: Changes in fat-free mass (measured by underwater weighing), muscle size (measured by magnetic resonance imaging), and muscle strength (assessed by benchpress and squatting exercises) were the primary outcomes.
- Inclusion/Exclusion Criteria: Not detailed in the provided search results.

# Signaling Pathways for Muscle Hypertrophy Enobosarm's Mechanism of Action

Enobosarm, as a SARM, selectively binds to the androgen receptor (AR) in muscle and bone tissues.[2] This binding initiates a conformational change in the AR, leading to the modulation of gene expression that promotes protein synthesis and muscle growth. Its tissue selectivity is thought to result from its unique interaction with the AR and tissue-specific co-regulator proteins.





Click to download full resolution via product page

Enobosarm's Genomic Signaling Pathway

#### **Testosterone's Mechanism of Action**

Testosterone exerts its anabolic effects through both genomic and non-genomic pathways.[6] The genomic pathway involves binding to the AR, leading to changes in gene transcription similar to Enobosarm. The non-genomic pathway involves the activation of intracellular signaling cascades, such as the Akt/mTOR pathway, which are crucial for protein synthesis and muscle hypertrophy.[7][8]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Research Portal [researchworks.creighton.edu]
- 2. Enobosarm Wikipedia [en.wikipedia.org]
- 3. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of supraphysiologic doses of testosterone on muscle size and strength in normal men PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enobosarm and Testosterone: A Comparative Analysis
  of Anabolic Effects on Skeletal Muscle]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15620210#comparing-enobosarm-vs-testosteroneeffects-on-muscle-growth]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com